3,5-Dihydroxyphthalic acid
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Overview
Description
3,5-Dihydroxyphthalic acid is an organic compound with the molecular formula C8H6O6. It is a derivative of phthalic acid, characterized by the presence of two hydroxyl groups at the 3 and 5 positions on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dihydroxyphthalic acid can be synthesized through several methods. One common approach involves the hydroxylation of phthalic acid derivatives. The reaction typically requires a strong oxidizing agent, such as potassium permanganate or chromium trioxide, under acidic conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently hydroxylated to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of phthalic acid or its esters. This process is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product. The use of catalysts, such as vanadium pentoxide, can enhance the efficiency of the oxidation process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxyphthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding phthalic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Phthalic acid.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3,5-Dihydroxyphthalic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of polymers, resins, and plasticizers
Mechanism of Action
The mechanism of action of 3,5-Dihydroxyphthalic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Phthalic Acid: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
3,4-Dihydroxyphthalic Acid: Similar structure but with hydroxyl groups at different positions, leading to different reactivity and applications.
4,5-Dihydroxyphthalic Acid: Another isomer with distinct chemical properties and uses
Uniqueness
Its ability to undergo various chemical reactions and its antioxidant properties make it valuable in research and industrial applications .
Properties
CAS No. |
3209-07-2 |
---|---|
Molecular Formula |
C8H6O6 |
Molecular Weight |
198.13 g/mol |
IUPAC Name |
3,5-dihydroxyphthalic acid |
InChI |
InChI=1S/C8H6O6/c9-3-1-4(7(11)12)6(8(13)14)5(10)2-3/h1-2,9-10H,(H,11,12)(H,13,14) |
InChI Key |
BMNZPIHTZJNWOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C(=O)O)O)O |
Origin of Product |
United States |
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